molecular formula C15H12Cl2N2S B3581808 2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile

2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B3581808
M. Wt: 323.2 g/mol
InChI Key: CXUDVQRXKNIPTN-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with a complex structure that includes a dichlorophenyl group, a methylsulfanyl group, and a dimethylpyridine carbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide to form the corresponding sulfide. This intermediate is then reacted with 4,6-dimethyl-3-cyanopyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or signaling pathways. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole

Uniqueness

2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2S/c1-9-5-10(2)19-15(12(9)7-18)20-8-11-3-4-13(16)14(17)6-11/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUDVQRXKNIPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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